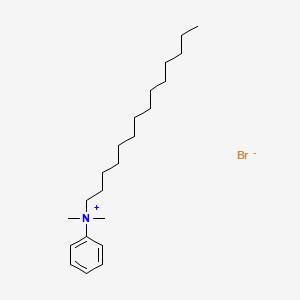
N,N-Dimethyl-N-tetradecylanilinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-tetradecylanilinium bromide: is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-tetradecylanilinium bromide typically involves the quaternization of N,N-dimethyltetradecylamine with an appropriate brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
N,N-Dimethyltetradecylamine+Brominating Agent→N,N-Dimethyl-N-tetradecylanilinium bromide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high production rates. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-N-tetradecylanilinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the bromide ion.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted quaternary ammonium compounds.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-tetradecylanilinium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including the synthesis of nanoparticles and emulsions.
Biology: The compound is employed in cell culture and molecular biology experiments as a transfection agent to introduce nucleic acids into cells.
Industry: The compound is used in the formulation of detergents, disinfectants, and personal care products due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-tetradecylanilinium bromide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyldodecylamine
- N,N-Dimethylhexadecylamine
- N,N-Dimethyloctylamine
Comparison: N,N-Dimethyl-N-tetradecylanilinium bromide is unique due to its specific chain length and quaternary ammonium structure, which confer distinct surfactant properties. Compared to shorter-chain analogs like N,N-Dimethyldodecylamine, it has higher hydrophobicity and better surface activity. Longer-chain analogs like N,N-Dimethylhexadecylamine may have increased hydrophobic interactions but could be less soluble in aqueous solutions.
Eigenschaften
CAS-Nummer |
110072-50-9 |
|---|---|
Molekularformel |
C22H40BrN |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
dimethyl-phenyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C22H40N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LRMJBMAZQUBWMC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


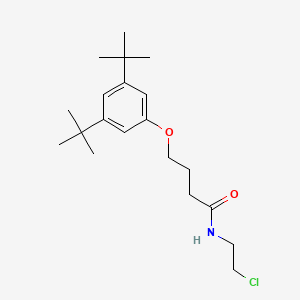
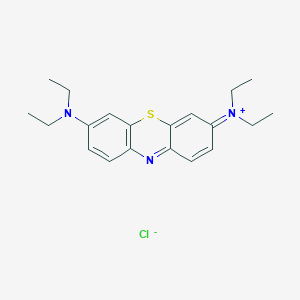
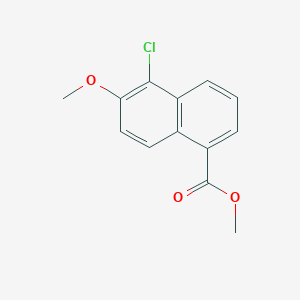

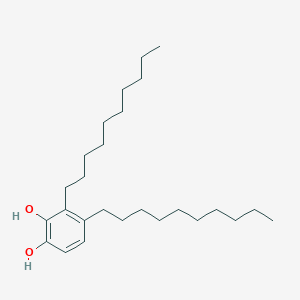

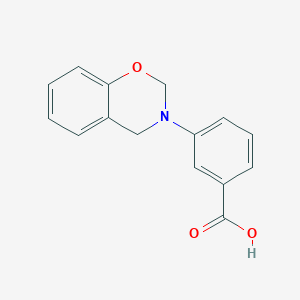
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
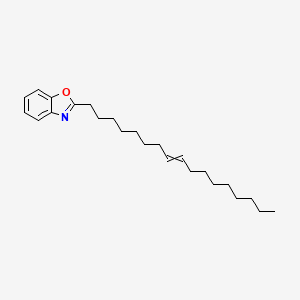

![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

